N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring, a benzamide group, and a pyrrolidine-2,5-dione moiety, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-13-11-14(2)23-21-17(13)7-4-8-18(21)24-22(28)15-5-3-6-16(12-15)25-19(26)9-10-20(25)27/h3-8,11-12H,9-10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBSKDDKJAMRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Dimethyl Groups: The 2,4-dimethyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Benzamide Group: The benzamide group is formed by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidine-2,5-dione Moiety: The final step involves the reaction of the benzamide derivative with succinic anhydride to introduce the pyrrolidine-2,5-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted benzamide derivatives.
Scientific Research Applications
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline ring’s ability to emit fluorescence.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzoate
- N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzylamine
Uniqueness
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide stands out due to the presence of both the quinoline ring and the pyrrolidine-2,5-dione moiety, which confer unique chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
